trans-Ethyl 2-hydroxycyclohexanecarboxylate

Asymmetric Catalysis Chiral Synthesis Process Chemistry

trans-Ethyl 2-hydroxycyclohexanecarboxylate (CAS 6125-55-9) is a chiral cyclohexane derivative defined by its specific (1R,2R) stereochemical configuration, with a molecular formula of C9H16O3 and a molecular weight of 172.22 g/mol. The compound features both a hydroxyl and an ethyl ester functional group on a rigid cyclohexane scaffold, making it a versatile bifunctional building block for organic synthesis.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 6125-55-9
Cat. No. B153645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Ethyl 2-hydroxycyclohexanecarboxylate
CAS6125-55-9
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCCC1O
InChIInChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8,10H,2-6H2,1H3/t7-,8-/m1/s1
InChIKeyWOGRTPJVNNCUKN-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Ethyl 2-hydroxycyclohexanecarboxylate (CAS 6125-55-9) – A Defined Stereochemical Building Block for Asymmetric Synthesis and Pharmaceutical Intermediates


trans-Ethyl 2-hydroxycyclohexanecarboxylate (CAS 6125-55-9) is a chiral cyclohexane derivative defined by its specific (1R,2R) stereochemical configuration, with a molecular formula of C9H16O3 and a molecular weight of 172.22 g/mol [1]. The compound features both a hydroxyl and an ethyl ester functional group on a rigid cyclohexane scaffold, making it a versatile bifunctional building block for organic synthesis . Its well-defined stereochemistry and physical properties, such as a boiling point of 251.4±33.0 °C at 760 mmHg and a vapor pressure of 0.0±1.1 mmHg at 25°C, distinguish it from other stereoisomers and non-stereodefined mixtures in the market .

Why Non-Stereospecific or cis-Isomer Substitutes Cannot Replace trans-Ethyl 2-hydroxycyclohexanecarboxylate in Chiral Synthesis


In asymmetric synthesis and pharmaceutical intermediate production, the three-dimensional arrangement of atoms is not a minor detail but the primary determinant of downstream reactivity and biological activity. Substituting trans-Ethyl 2-hydroxycyclohexanecarboxylate (CAS 6125-55-9) with its cis-isomer (CAS 6149-52-6) or a racemic mixture (CAS 3444-72-2) is not a viable option due to fundamental differences in physicochemical properties and chemical behavior. The trans-configuration, with its substituents on opposite faces of the cyclohexane ring, confers distinct conformational stability and spatial orientation compared to the cis-isomer . This directly impacts crucial parameters such as melting point—the cis-isomer is a solid at room temperature (mp ~77°C), whereas the trans-isomer is typically a liquid, a factor critical for handling, purification, and formulation [1]. Furthermore, the specific (1R,2R) stereochemistry is essential for achieving the desired stereochemical outcome in subsequent reactions, such as Fráter's stereoselective alkylation or in the synthesis of specific drug candidates like aminocyclohexyl ether antiarrhythmics, where the wrong isomer can lead to inactive or undesired byproducts [2].

Quantitative Differentiation of trans-Ethyl 2-hydroxycyclohexanecarboxylate: Selectivity, Physical Form, and Synthetic Utility Data


Superior Trans-Selectivity in Catalytic Asymmetric Hydrogenation of Ethyl Salicylate

A concerted Rh/C and chiral ruthenium catalyst system enables the direct asymmetric hydrogenation of ethyl salicylate to produce ethyl trans-2-hydroxycyclohexanecarboxylate with high stereocontrol. This method achieves a remarkable 91% enantiomeric excess (ee) and a 91/9 trans/cis diastereomeric ratio, providing a direct, high-yielding route to the desired trans-isomer over the cis [1].

Asymmetric Catalysis Chiral Synthesis Process Chemistry

Defined Physical State for Simplified Downstream Processing vs. cis-Isomer

The physicochemical properties of the trans- and cis-isomers are significantly different. The target trans-Ethyl 2-hydroxycyclohexanecarboxylate is typically a liquid at room temperature, whereas its closely related cis-isomer (CAS 6149-52-6) is a solid with a reported melting point of 77°C [1].

Chemical Engineering Purification Formulation

Key Intermediate in Patented Route to Aminocyclohexyl Ether Antiarrhythmics

The specific (1R,2R) stereochemistry of trans-Ethyl 2-hydroxycyclohexanecarboxylate is essential for its role as an intermediate in the synthesis of trans-aminocyclohexyl ether compounds, which are a class of antiarrhythmic agents [1]. The synthesis involves coupling the (1R,2R)-hydroxy ester with other chiral fragments to build the final drug's complex stereochemical architecture [2].

Medicinal Chemistry Pharmaceutical Process R&D Chiral Drug Synthesis

High-Impact Research and Industrial Scenarios for trans-Ethyl 2-hydroxycyclohexanecarboxylate (CAS 6125-55-9)


Development of Stereoselective Hydrogenation Catalyst Systems

Research groups focused on developing novel catalysts for the asymmetric hydrogenation of arenes and other pro-chiral substrates will find trans-Ethyl 2-hydroxycyclohexanecarboxylate to be a key target molecule. Its synthesis via the hydrogenation of ethyl salicylate, achieving a 91/9 trans/cis ratio and 91% ee, provides a benchmark for evaluating new catalytic systems' stereoselectivity and efficiency [1].

Scalable Synthesis of Chiral Pharmaceutical Intermediates

Process chemists and engineers developing scalable routes to chiral drug candidates, particularly those in the cardiovascular or central nervous system therapeutic areas, should prioritize this compound. Its defined liquid physical state simplifies large-scale handling, and its role as a precursor in the patented synthesis of aminocyclohexyl ether antiarrhythmics underscores its industrial relevance and potential for securing supply chain advantages [2].

Investigations into Stereochemistry-Dependent Biological Activity

In medicinal chemistry and chemical biology, the specific (1R,2R) stereochemistry of this compound is critical for structure-activity relationship (SAR) studies. Researchers can use this isomer to probe how the three-dimensional arrangement of functional groups affects binding to biological targets like enzymes or receptors, a task for which the cis-isomer or a racemic mixture would provide confounding or negative results .

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